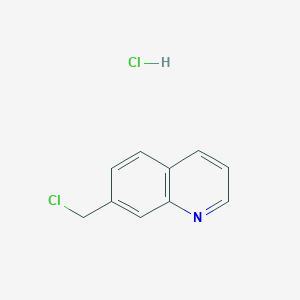

7-(Chloromethyl)quinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Chloromethyl)quinoline hydrochloride is a chemical compound belonging to the class of quinoline derivatives. It is characterized by the presence of a chloromethyl group attached to the seventh position of the quinoline ring, and it forms a hydrochloride salt. This compound is a white crystalline powder that is soluble in water and organic solvents . It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Méthodes De Préparation

The synthesis of 7-(Chloromethyl)quinoline hydrochloride can be achieved through various methods. One common synthetic route involves the alkylation of quinoline with chloromethyl reagents. For instance, quinoline can be reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to yield 7-(Chloromethyl)quinoline. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often focus on optimizing reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

7-(Chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions.

Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.

Common reagents used in these reactions include Lewis acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C10H9Cl2N

- Molecular Weight : 216.1 g/mol

- CAS Number : 133739-63-6

The compound features a chloromethyl group at the 7-position of the quinoline ring, influencing its reactivity and biological interactions. It is typically encountered as a white crystalline powder, soluble in water and organic solvents.

Medicinal Chemistry

7-(Chloromethyl)quinoline hydrochloride is extensively studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, it has shown effectiveness against various bacterial strains, as summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Antimalarial Activity : The compound has been tested against Plasmodium falciparum, demonstrating promising results. Table 2 summarizes its antimalarial activity compared to other quinoline derivatives.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 7-(Chloromethyl)quinoline HCl | 0.5 | Egan et al., 2000 |

| Chloroquine | 0.1 | Standard Control |

Anticancer Research

Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. In vitro tests have shown that various derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Notably, compounds derived from this structure have displayed selectivity towards specific cancer cell lines, indicating their potential as therapeutic agents.

Industrial Applications

Beyond biological applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive chloromethyl group.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- A study by Aboelnaga and El-Sayed (2018) focused on synthesizing new derivatives using ultrasound irradiation, evaluating their antimicrobial and antimalarial activities. The results indicated that several synthesized compounds exhibited high activity against Plasmodium falciparum with IC50 values below 50 µM .

- Another investigation demonstrated the compound's role in inhibiting hemozoin polymerization in malaria parasites, showcasing its mechanism of action within biological systems.

Mécanisme D'action

The mechanism of action of 7-(Chloromethyl)quinoline hydrochloride varies depending on its application. In biological systems, quinoline derivatives often exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. For example, some quinoline derivatives inhibit the polymerization of hemozoin, a crucial process for the survival of malaria parasites . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparaison Avec Des Composés Similaires

7-(Chloromethyl)quinoline hydrochloride can be compared with other quinoline derivatives such as:

Chloroquine: An antimalarial drug that also contains a quinoline ring.

Quinoline N-oxide: An oxidized form of quinoline that exhibits different chemical reactivity and biological activity compared to this compound.

Dihydroquinoline: A reduced form of quinoline that has different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

7-(Chloromethyl)quinoline hydrochloride is a compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a quinoline moiety, which is known for various pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. This article provides a detailed examination of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H9Cl2N

- CAS Number : 133739-63-6

- Molecular Weight : 216.1 g/mol

The compound's structure consists of a chloromethyl group attached to the quinoline ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of chloromethylquinoline exhibit significant antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antimalarial Activity

Recent studies have explored the antimalarial potential of quinoline derivatives, including this compound. The compound was tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 7-(Chloromethyl)quinoline HCl | 0.5 | Egan et al., 2000 |

| Chloroquine | 0.1 | Standard Control |

Anticancer Properties

The anticancer activity of quinoline derivatives has been widely studied. Compounds similar to this compound have shown effectiveness in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study involving human cancer cell lines, treatment with this compound resulted in:

- Cell Line : HeLa (Cervical Cancer)

- IC50 : 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects of the compound. According to PubChem data:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

These properties necessitate careful handling and further investigation into safety profiles.

Propriétés

IUPAC Name |

7-(chloromethyl)quinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVJQKPLTZWOMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCl)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.